3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
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Overview
Description
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is an organic compound with the molecular formula C8H9NO4·HCl. It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring. This compound is often used in various chemical and biological research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride typically involves the nitration of 4-hydroxy-3-methoxybenzoic acid, followed by reduction and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-4-hydroxybenzoic acid: Lacks the methoxy group, which can influence its solubility and reactivity.
5-Amino-2-hydroxybenzoic acid: Has a different substitution pattern, affecting its chemical properties and applications.
Uniqueness
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is unique due to the combination of amino, hydroxy, and methoxy groups on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Biological Activity
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (AHBA) is a compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13ClN2O4
- Molecular Weight : Approximately 203.62 g/mol
- Structure : The compound features an amino group, a hydroxyl group, and a methoxy group attached to a benzoic acid structure, enhancing its solubility and reactivity in biological systems.
Antioxidant Properties
AHBA has been identified as a potential antioxidant. Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in mitigating damage associated with various diseases, including neurodegenerative disorders.
Anti-inflammatory Effects
Research indicates that AHBA modulates inflammatory responses by influencing various signaling pathways. It interacts with specific receptors and enzymes involved in inflammation, suggesting its potential use in treating inflammatory diseases .
Neuroprotective Effects
Studies have shown that AHBA may have neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease. It influences neurotransmitter systems, which can help in maintaining neuronal health and function.
Anti-fibrotic Activity
In preclinical studies, AHBA demonstrated significant efficacy in a mouse model of non-alcoholic steatohepatitis (NASH). It inhibited lipid metabolism and improved liver function by reducing fibrosis markers. The compound effectively ameliorated fibrotic alterations in liver tissue induced by NASH, indicating its therapeutic potential for liver diseases .
AHBA's biological activities can be attributed to its ability to interact with various molecular targets:
- Inhibition of Phosphatase Activity : AHBA inhibits soluble epoxy hydrolase activity, which plays a role in lipid metabolism and nitric oxide production. This inhibition is crucial for its anti-fibrotic effects in liver tissues .
- Activation of Protein Degradation Systems : AHBA enhances the activity of the autophagy-lysosome pathway (ALP) and the ubiquitin-proteasome pathway (UPP), which are vital for cellular homeostasis and protein turnover. This activation may help counteract age-related declines in these pathways .
Comparative Analysis with Similar Compounds
The biological activity of AHBA can be compared with structurally similar compounds. The following table summarizes key features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-4-hydroxybenzoic acid | C7H9NO3 | Lacks methoxy group; simpler structure |
Methyl 3-amino-4-hydroxy-5-methoxybenzenecarboxylate | C11H13NO4 | Methyl ester derivative; different functional group |
3-Amino-4-methoxybenzoic acid | C9H11NO3 | Contains methoxy but lacks hydroxyl functionality |
The distinct combination of functional groups in AHBA contributes to its unique biological activities compared to these similar compounds.
Case Studies and Research Findings
- Study on NASH : A study demonstrated that AHBA significantly reduced liver weight and alkaline phosphatase levels in mice with NASH, showcasing its potential as an anti-fibrotic agent .
- In Silico Studies : Computational analyses suggest that AHBA could act as a binder for cathepsins B and L, enzymes critical for protein degradation pathways. This interaction supports the hypothesis that AHBA may enhance proteostasis network functionality .
Properties
IUPAC Name |
3-amino-4-hydroxy-5-methoxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4.ClH/c1-13-6-3-4(8(11)12)2-5(9)7(6)10;/h2-3,10H,9H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUXFNSQFBPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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